

The Versatile Scaffold: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a readily accessible heterocyclic building block, has emerged as a valuable scaffold in the design and synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a tetrahydropyran ring and multiple functional groups, provide a versatile platform for the development of novel therapeutic agents across various disease areas. This document provides an overview of its applications in medicinal chemistry, complete with detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways.

Introduction to Medicinal Chemistry Applications

The tetrahydropyran motif is a common feature in many natural products and approved drugs, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability. **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** serves as a key intermediate in the synthesis of complex molecular architectures, enabling the exploration of diverse chemical spaces in drug discovery programs.[1] Its utility has been demonstrated in the development of compounds targeting a range of therapeutic areas, most notably in oncology and thrombosis.

Derivatives of this scaffold have shown significant potential as:

- **Anticancer Agents:** By serving as a core structure for the synthesis of kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER-2).
- **Anticoagulants:** The tetrahydropyran ring is a key structural component of modern direct Factor Xa inhibitors, such as Apixaban.

Application 1: Anticancer Drug Discovery

Derivatives of **ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** have been extensively investigated as potential anticancer agents. The pyran scaffold can be elaborated to interact with the ATP-binding pockets of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Bioactivity Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyran derivatives.

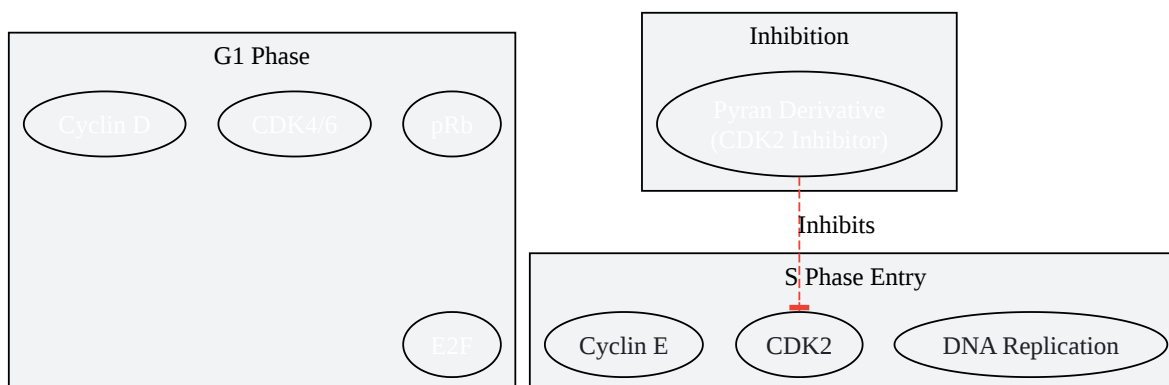
Table 1: Antiproliferative Activity of Furo[3,4-c]pyran-3a-carboxylate Derivatives

Compound	Target Cell Line	IC50 (μM)
3l	HeLa	5.4

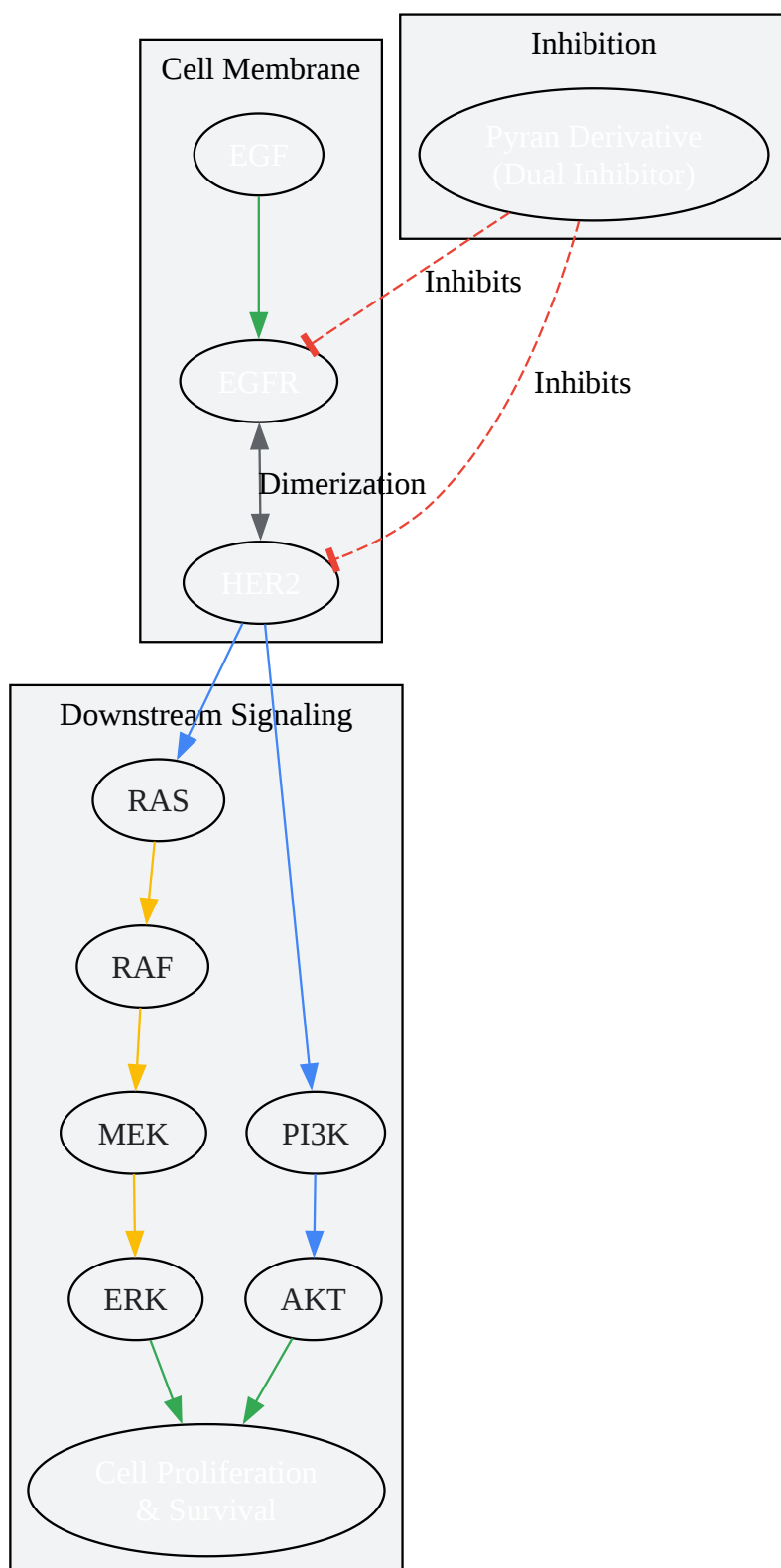
Table 2: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives as Dual EGFR/HER-2 Inhibitors[2]

Compound	Target Cell Line	IC50 (nM)	Target Kinase	IC50 (nM)
3a	HT-29 (Colon)	23	EGFR	68
HER-2	30			
3f	HT-29 (Colon)	25	EGFR	71
HER-2	33			
Erlotinib (Ref.)	HT-29 (Colon)	30		

Signaling Pathways

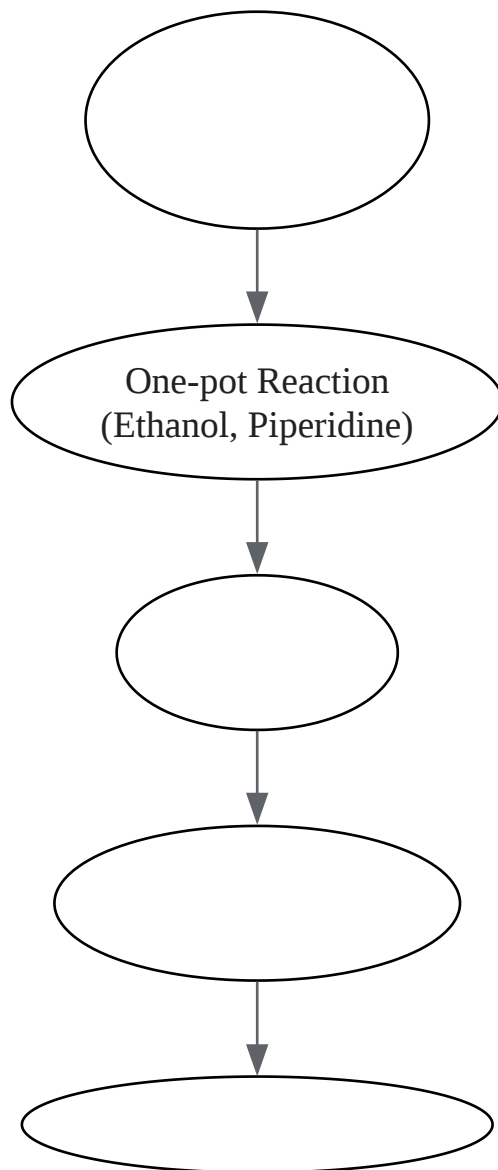


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Experimental Protocols



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Protocol:

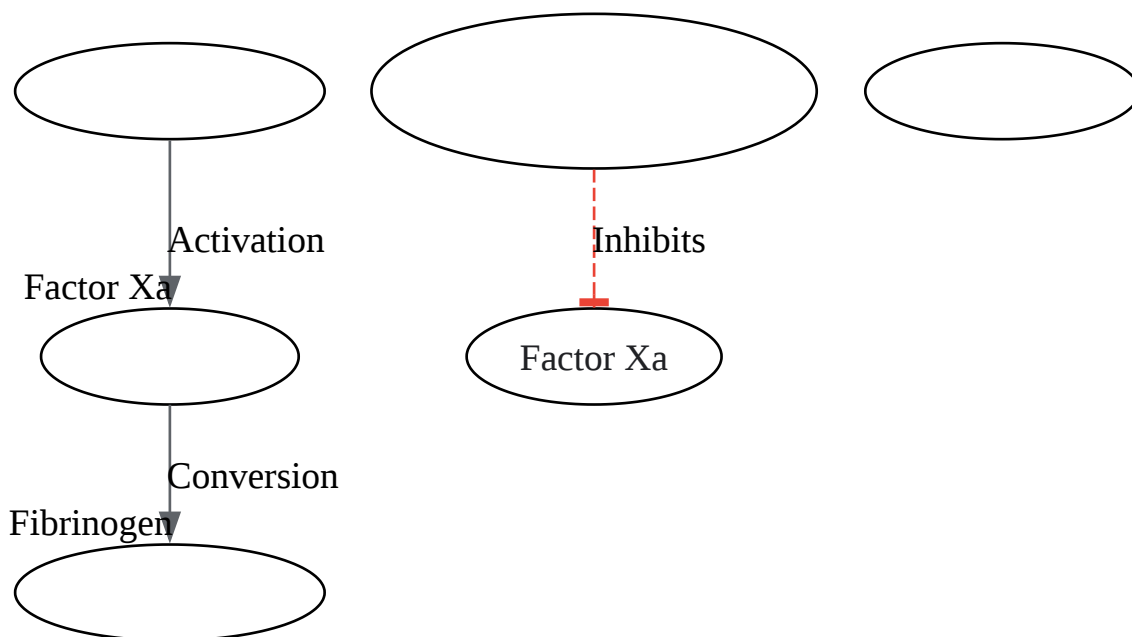
- A mixture of an appropriate aromatic aldehyde (10 mmol), malononitrile (10 mmol), and **ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** (as the β -ketoester, 10 mmol) is prepared in ethanol (30 mL).
- A catalytic amount of piperidine (0.5 mL) is added to the mixture.

- The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled in an ice bath to facilitate precipitation.
- The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
- The crude product is purified by recrystallization from ethanol to afford the desired 4H-pyran derivative.

Application 2: Anticoagulant Drug Discovery

The tetrahydropyran ring is a key structural feature of Apixaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. While the direct synthesis of Apixaban from **ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** is not the primary industrial route, the synthesis of its core pyrazolo[3,4-c]pyridine moiety highlights the utility of pyran-like structures in constructing such complex heterocyclic systems.^{[3][4][5][6][7]}

Logical Relationship in Anticoagulant Action



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Experimental Protocols

This protocol outlines the synthesis of a key intermediate that can be further elaborated to produce Apixaban and its analogues, demonstrating the synthetic utility of related pyranone structures.

Protocol for Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate:

- **Step 1: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one:** This intermediate is prepared through a multi-step sequence starting from 1-(4-nitrophenyl)piperidin-2-one.
- **Step 2: Cycloaddition Reaction:** A solution of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (0.04 mol) in MDC (80 mL) is treated with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl) hydrazono) acetate (0.044 mol), triethylamine (0.12 mol), and potassium iodide (0.004 mol).
- The reaction mixture is stirred at 42-45°C for 12-15 hours.
- **Step 3: Hydrolysis and Recrystallization:** The crude product from the previous step is cooled to 0°C and treated with 4.0N hydrochloric acid (50 mL). The mixture is stirred at room temperature for 2-4 hours.
- The resulting solid is collected and recrystallized to yield the final product.

Conclusion

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its application spans across critical therapeutic areas, including the development of novel anticancer and anticoagulant agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of new drugs, underscoring the significance of this pyran derivative in the ongoing quest for innovative medicines. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

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